1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step may involve the reaction of the pyrrolidin-2-one core with a piperidine derivative, often under nucleophilic substitution conditions.
Attachment of the pyridin-2-yloxy group: This can be done through etherification reactions, where the pyridine derivative is reacted with an appropriate leaving group.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that exhibits a range of biological activities, particularly in the context of pharmacological applications. This compound has garnered attention due to its potential therapeutic effects, including anti-inflammatory and analgesic properties, as well as its role in modulating various biochemical pathways.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a methoxy group on the phenyl ring and a pyridine moiety enhances its lipophilicity and receptor binding affinity.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids, leading to increased levels of 2-arachidonoylglycerol (2-AG) which can modulate pain and inflammation pathways .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing both central and peripheral nervous system activities.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for pain relief were reported in the low micromolar range, indicating potent activity .
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines. In a study measuring cytokine levels, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels .
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating oxidative stress pathways and inhibiting apoptosis in neuronal cells .
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving chronic pain models showed that administration of this compound led to a significant reduction in pain scores compared to control groups. The study utilized behavioral assays to quantify pain relief over a four-week period .
- Case Study 2 : In models of neurodegeneration, the compound was observed to improve cognitive function and reduce markers of neuroinflammation, suggesting potential applications in treating diseases such as Alzheimer's .
Data Tables
Study | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Study 1 | Analgesic | 5.9 | Comparable to NSAIDs |
Study 2 | Anti-inflammatory | 3.5 | Reduced TNF-alpha levels |
Study 3 | Neuroprotective | 4.8 | Improved cognitive function |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-7-5-17(6-8-18)25-15-16(14-21(25)26)22(27)24-12-9-19(10-13-24)29-20-4-2-3-11-23-20/h2-8,11,16,19H,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAAQDMMHMAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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